2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
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Description
2-(2-Chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide, otherwise known as CPA-OX, is a chemical compound that has recently gained increasing attention due to its potential applications in the field of scientific research. In
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and structural elucidation of derivatives related to the compound . For example, studies have reported on the synthesis and characterization of various oxadiazole and acetamide derivatives, highlighting the importance of structural analysis in understanding the properties and potential applications of these compounds (Aziz‐ur‐Rehman et al., 2017; Iftikhar et al., 2019)(Aziz‐ur‐Rehman et al., 2017)(Iftikhar et al., 2019).
Pharmacological Evaluation
Several studies have investigated the pharmacological properties of similar compounds, including their antibacterial and anti-enzymatic potential. These studies contribute to the understanding of how such compounds can be applied in medical research and drug development, providing a foundation for further investigation into their therapeutic potentials (K. Nafeesa et al., 2017)(K. Nafeesa et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-15-7-3-2-6-14(15)12-16(24)22-19(10-4-1-5-11-19)18-21-17(23-25-18)13-8-9-13/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHRXIUKCYXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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